molecular formula C8H9FN2O2 B15061394 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B15061394
M. Wt: 184.17 g/mol
InChI Key: IJOASYDRQSEFBF-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenoxy group attached to an ethanimidamide backbone, which contributes to its distinctive chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as:

Biological Activity

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H9FN2O2
  • CAS Number : 874881-07-9

The compound features a fluorophenoxy group attached to an ethanimidamide moiety, which contributes to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of 4-fluorophenol with ethyl chloroacetate to create 2-(4-fluorophenoxy)ethyl acetate.
  • Hydroxylamine Reaction : The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield the final product.

This method can be optimized for industrial production through continuous flow reactors to ensure consistent quality and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit enzyme activity by binding to active sites, which affects various biochemical pathways .

Biological Applications

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, it has shown promise in modulating biological pathways that could lead to therapeutic benefits.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further exploration in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

  • Fluorine's Role in Medicinal Chemistry :
    • Fluorine substitution has been shown to enhance biological activity and metabolic stability in various compounds. For instance, fluorinated benzothiazoles demonstrated significant antitumor properties due to improved pharmacokinetic profiles .
  • Metabolic Stability Studies :
    • A study assessed the metabolic stability of related compounds using human liver microsomes (HLMs). Compounds with fluorine substitutions exhibited higher stability compared to their non-fluorinated counterparts, which were rapidly metabolized .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has indicated that the presence of fluorine can significantly influence the biological activity of compounds. For example, modifications at specific positions on the phenyl ring have been linked to enhanced enzyme inhibition and reduced toxicity .

Comparison of Biological Activities

Compound NameBiological ActivityMetabolic StabilityReferences
This compoundEnzyme inhibitor; anticancerModerate
5F 203 (fluorinated benzothiazole)AntitumorHigh
AlpidemAntidepressant; hepatotoxicLow

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

IJOASYDRQSEFBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)F

Origin of Product

United States

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